molecular formula C16H14FN3O2S B14377922 N'-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea CAS No. 89570-46-7

N'-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea

Cat. No.: B14377922
CAS No.: 89570-46-7
M. Wt: 331.4 g/mol
InChI Key: VLWPGKMWWLVILN-UHFFFAOYSA-N
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Description

N’-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea is a synthetic organic compound that features a benzothiazole ring fused with a phenyl ring and a dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea typically involves the condensation of 6-fluoro-1,3-benzothiazol-2-amine with 4-hydroxyphenyl-N,N-dimethylcarbamate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N’-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit NAAA and modulate pain pathways makes it a promising candidate for further research and development .

Properties

CAS No.

89570-46-7

Molecular Formula

C16H14FN3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

3-[4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]phenyl]-1,1-dimethylurea

InChI

InChI=1S/C16H14FN3O2S/c1-20(2)15(21)18-11-4-6-12(7-5-11)22-16-19-13-8-3-10(17)9-14(13)23-16/h3-9H,1-2H3,(H,18,21)

InChI Key

VLWPGKMWWLVILN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)F

Origin of Product

United States

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